molecular formula C13H15NO2 B2776636 (5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid CAS No. 299166-69-1

(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid

Cat. No. B2776636
M. Wt: 217.268
InChI Key: RCHPIUXYDSGZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid, also known as 5-EMIAA, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular weight of 206.28 g/mol and a melting point of 66-67°C. 5-EMIAA has been studied extensively in recent years due to its versatile uses in various scientific research fields.

Scientific Research Applications

Synthesis and Derivative Formation

  • N-Substituted Derivatives : A method for producing indole compounds, such as derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid, has been developed. This method is crucial for synthesizing a range of derivatives with potential applications in various fields (Maklakov, Smushkevich, & Magedov, 2002).

Pharmacological Screening

  • Antibacterial and Anti-Enzymatic Potentials : Derivatives of 2-(1H-Indol-3-yl)acetic acid have shown antibacterial activities and moderate anti-enzymatic potential against enzymes like α-Glucosidase and Butyrylcholinesterase. These findings are significant for developing therapeutic agents against inflammatory ailments (Rubab et al., 2017).

Chemical Reactivity and Structural Analysis

  • Novel Functionalized 2-Hydroxyindolenines : A study on the oxidation of methyl and ethyl 2-cyano-2-(1-alkoxycarbonyl-1H-indol-3-yl)acetates led to the discovery of novel functionalized 2-hydroxyindolenines, a significant advancement in understanding indole derivative reactivity (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).

Auxin Activity

  • Plant Growth Regulation : A study investigated the auxin activity of 2-alkylindole-3-acetic acids, including 2-methylindole-3-acetic acid and its ethyl homologue. This research is pivotal in understanding plant growth regulation and hormone interactions (Antolić et al., 2004).

Synthesis of Complex Molecules

  • Novel Indole-Based Compounds : The synthesis and characterization of novel indole-based compounds, such as 1,3,4-oxadiazoles with antimicrobial activity, demonstrates the versatility of (5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid as a building block in complex molecule synthesis (Nagarapu & Pingili, 2014).

properties

IUPAC Name

2-(5-ethyl-2-methyl-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-4-5-12-11(6-9)10(7-13(15)16)8(2)14-12/h4-6,14H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHPIUXYDSGZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid

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